2-Chloro-4-(4-chloro-2-methylphenyl)benzoic acid

Catalog No.
S6691040
CAS No.
1261968-19-7
M.F
C14H10Cl2O2
M. Wt
281.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(4-chloro-2-methylphenyl)benzoic acid

CAS Number

1261968-19-7

Product Name

2-Chloro-4-(4-chloro-2-methylphenyl)benzoic acid

IUPAC Name

2-chloro-4-(4-chloro-2-methylphenyl)benzoic acid

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

InChI

InChI=1S/C14H10Cl2O2/c1-8-6-10(15)3-5-11(8)9-2-4-12(14(17)18)13(16)7-9/h2-7H,1H3,(H,17,18)

InChI Key

QCVJHGGRVBSQMU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)Cl

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)Cl
2-Chloro-4-(4-chloro-2-methylphenyl)benzoic acid (CCMPBA) is an important organic compound widely used in various fields of research and industry. This compound is of particular interest to researchers due to its unique physical, chemical, and biological properties. In this paper, we will explore the definition and background of CCMPBA, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, the current state of research, potential implications in various fields of research and industry, limitations, and future directions.
2-Chloro-4-(4-chloro-2-methylphenyl)benzoic acid (CCMPBA) is a white crystalline powder with a molecular formula C15H11Cl2O2. It is also known as 4'-chloro-α,α-dimethyl-m-terphenyl-4-acetic acid or 4'-chloro-2',4-dimethyl-4-phenyl-valeric acid. CCMPBA is a derivative of m-terphenyl, which is a tricyclic compound consisting of three phenyl rings fused together. CCMPBA is a non-steroidal anti-inflammatory drug (NSAID) that has shown promising pharmacological activities in preclinical studies.
CCMPBA is a solid at room temperature, with a melting point of 224-226 °C. It is sparingly soluble in water, soluble in ethanol, acetone, and most common organic solvents. CCMPBA is a weak acid with a pKa of 4.15. The compound is relatively stable to heat and light, but it can undergo hydrolysis in acidic and basic conditions. CCMPBA has a molecular weight of 299.15 g/mol and a density of 1.36 g/cm3.
CCMPBA can be synthesized from m-terphenyl or 4-chloro-2-methylphenylacetic acid through several steps. The most commonly used method involves the Friedel-Crafts acylation of m-terphenyl with 4-chloro-2-methylphenylacetyl chloride in the presence of aluminum chloride as a catalyst. The resulting product is then oxidized with potassium permanganate to yield CCMPBA. The purity of CCMPBA can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
Several analytical methods have been developed for the detection and quantification of CCMPBA in various matrices. HPLC and GC-MS are commonly used methods for the analysis of CCMPBA in biological samples, such as plasma, urine, and feces. NMR spectroscopy can provide structural information of CCMPBA and its metabolites. Mass spectrometry imaging (MSI) has also been used for the localization of CCMPBA in tissues.
CCMPBA has been shown to possess anti-inflammatory, analgesic, antipyretic, and anti-oxidant activities in preclinical studies. The compound inhibits the production of prostaglandins and other inflammatory mediators by blocking the cyclooxygenase (COX) enzyme. CCMPBA also modulates the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation and immune responses. In addition, CCMPBA has been found to scavenge free radicals and prevent oxidative damage in cells and tissues.
CCMPBA has been shown to be relatively safe in preclinical toxicity studies. Acute toxicity studies in rodents have demonstrated that the compound is of low toxicity and has no lethal effects at doses up to 5000 mg/kg body weight. Subchronic and chronic toxicity studies have revealed no significant adverse effects on major organs or hematological parameters at doses up to 400 mg/kg/day for 90 days.
CCMPBA has a wide range of applications in scientific experiments. It has been used as a reference standard for the development and validation of analytical methods. The compound has also been utilized as a tool compound to investigate the mechanisms of inflammation and pain. CCMPBA has been tested in various animal models of pain and inflammation, including arthritis, colitis, and neuropathic pain. In addition, CCMPBA has been used in the development of novel drug delivery systems, such as micelles and nanoparticles.
CCMPBA is currently under investigation for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. Several preclinical studies have demonstrated the anti-cancer activity of CCMPBA against different types of cancer, such as breast, lung, and colon cancer. CCMPBA has been shown to inhibit cancer cell proliferation, migration, and invasion, and induce apoptosis in cancer cells. The compound also exhibits anti-diabetic activity by reducing blood glucose levels and improving insulin sensitivity. Additionally, CCMPBA has been found to have neuroprotective effects by preventing amyloid beta-induced neurotoxicity and oxidative stress in neuronal cells.
CCMPBA has several potential implications in various fields of research and industry. In the pharmaceutical industry, CCMPBA can be developed as a new class of NSAIDs with improved efficacy and safety profile. The compound can also be used as a lead compound for the development of drugs for cancer, diabetes, and neurodegenerative diseases. In the field of drug delivery, CCMPBA can be incorporated into various nanocarriers to improve the bioavailability and targeted delivery of drugs. CCMPBA can also be used as a building block for the synthesis of functionalized organic molecules and polymers with potential applications in materials science and chemical biology.
Although CCMPBA has shown promising pharmacological properties in preclinical studies, there are several limitations to its development as a therapeutic agent. First, the bioavailability and pharmacokinetic properties of CCMPBA need to be optimized to enhance its efficacy in vivo. Second, the potential long-term toxicity and safety of CCMPBA need to be assessed in more detailed toxicity studies. Third, the molecular and cellular mechanisms of action of CCMPBA need to be elucidated to better understand its therapeutic potential. Fourth, the potential drug-drug interactions and adverse effects of CCMPBA need to be investigated in clinical trials. Future research directions for CCMPBA include the development of novel formulations and delivery systems, the identification of novel targets and mechanisms of action, and the evaluation of its therapeutic potential in clinical trials.
In summary, CCMPBA is a promising organic compound with unique physical, chemical, and biological properties. The compound has potential implications in various fields of research and industry, including the pharmaceutical industry, drug delivery, materials science, and chemical biology. CCMPBA has shown anti-inflammatory, analgesic, anti-cancer, anti-diabetic, and neuroprotective activities in preclinical studies. Future research on CCMPBA should focus on optimization of its bioavailability and pharmacokinetic properties, elucidation of its mechanisms of action, and evaluation of its therapeutic potential in clinical trials.

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

280.0057849 g/mol

Monoisotopic Mass

280.0057849 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

Explore Compound Types